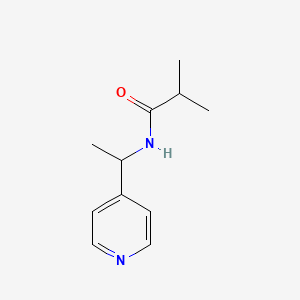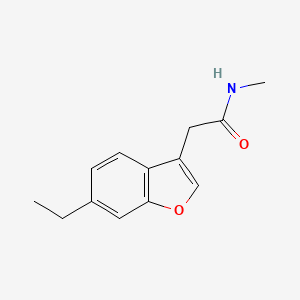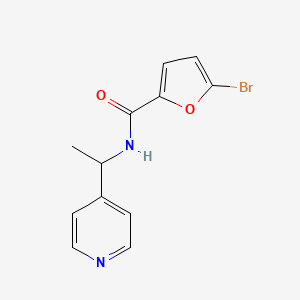
5-bromo-N-(1-pyridin-4-ylethyl)furan-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-N-(1-pyridin-4-ylethyl)furan-2-carboxamide is a chemical compound that belongs to the furan class of compounds. It is a potent inhibitor of the protein kinase B (PKB/Akt) pathway, which is involved in various cellular processes such as cell growth, proliferation, and survival. This compound has gained significant attention in recent years due to its potential applications in scientific research.
Wirkmechanismus
5-bromo-N-(1-pyridin-4-ylethyl)furan-2-carboxamide acts as a potent inhibitor of the PKB/Akt pathway by binding to the ATP-binding site of the protein kinase. This binding prevents the phosphorylation of downstream targets, which leads to the inhibition of various cellular processes such as cell growth, proliferation, and survival.
Biochemical and Physiological Effects:
The inhibition of the PKB/Akt pathway by 5-bromo-N-(1-pyridin-4-ylethyl)furan-2-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and reduce insulin resistance in diabetic models. Additionally, it has been shown to have neuroprotective effects in models of neurodegenerative disorders such as Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 5-bromo-N-(1-pyridin-4-ylethyl)furan-2-carboxamide in lab experiments has several advantages. It is a potent inhibitor of the PKB/Akt pathway, which makes it a valuable tool for investigating the role of this pathway in various diseases. Additionally, it has been shown to have low toxicity, which makes it suitable for in vivo studies.
However, there are also limitations to the use of this compound in lab experiments. It has poor solubility in water, which can limit its use in some experiments. Additionally, its potency as an inhibitor of the PKB/Akt pathway can lead to off-target effects, which can complicate the interpretation of results.
Zukünftige Richtungen
There are several future directions for the use of 5-bromo-N-(1-pyridin-4-ylethyl)furan-2-carboxamide in scientific research. One potential direction is the investigation of its role in the regulation of autophagy, a cellular process that is involved in the degradation of damaged organelles and proteins. Additionally, its potential as a therapeutic agent for various diseases such as cancer, diabetes, and neurodegenerative disorders can be further explored. Finally, the development of more potent and selective inhibitors of the PKB/Akt pathway can be pursued to overcome the limitations of this compound.
Synthesemethoden
The synthesis of 5-bromo-N-(1-pyridin-4-ylethyl)furan-2-carboxamide involves a multi-step process that starts with the reaction of 2-furoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 4-pyridineethanol to form the intermediate, which is further reacted with bromine to yield the final product.
Wissenschaftliche Forschungsanwendungen
5-bromo-N-(1-pyridin-4-ylethyl)furan-2-carboxamide has been extensively studied for its potential applications in scientific research. It has been shown to inhibit the PKB/Akt pathway, which is involved in various cellular processes such as cell growth, proliferation, and survival. This compound has been used in various studies to investigate the role of the PKB/Akt pathway in various diseases such as cancer, diabetes, and neurodegenerative disorders.
Eigenschaften
IUPAC Name |
5-bromo-N-(1-pyridin-4-ylethyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O2/c1-8(9-4-6-14-7-5-9)15-12(16)10-2-3-11(13)17-10/h2-8H,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKBRBBIHCTXEJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NC=C1)NC(=O)C2=CC=C(O2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-(1-pyridin-4-ylethyl)furan-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-chloro-N-[3-chloro-4-(4-methylpiperidin-1-yl)phenyl]acetamide](/img/structure/B7461167.png)


![2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-propoxy-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B7461192.png)

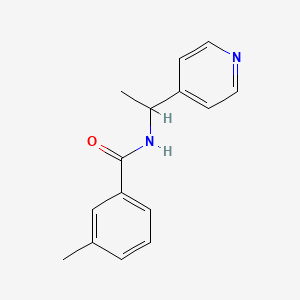

![2-[(4-Methylpiperidin-1-yl)methyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B7461214.png)
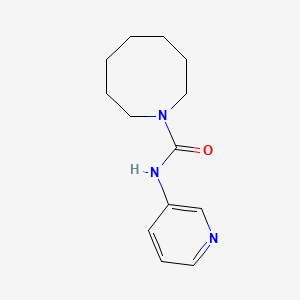
![Methyl 4-[2-(1,3-benzothiazol-2-yl)ethylcarbamoyl]benzoate](/img/structure/B7461230.png)
